molecular formula C16H17N3O3 B2899530 (2E)-3-(furan-2-yl)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]prop-2-en-1-one CAS No. 2035007-04-4

(2E)-3-(furan-2-yl)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2899530
CAS No.: 2035007-04-4
M. Wt: 299.33
InChI Key: OWLAUEGZBZVZMF-BQYQJAHWSA-N
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Description

This compound belongs to the chalcone family, characterized by an α,β-unsaturated ketone scaffold. Its structure includes a furan-2-yl group at the β-position and a 3-(pyridazin-3-yloxy)piperidin-1-yl moiety at the α-position. Chalcones are widely studied for antimicrobial, anticancer, and anti-inflammatory activities, making this compound a candidate for similar applications .

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-(3-pyridazin-3-yloxypiperidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c20-16(8-7-13-5-3-11-21-13)19-10-2-4-14(12-19)22-15-6-1-9-17-18-15/h1,3,5-9,11,14H,2,4,10,12H2/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLAUEGZBZVZMF-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C=CC2=CC=CO2)OC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)C(=O)/C=C/C2=CC=CO2)OC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-3-(furan-2-yl)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]prop-2-en-1-one , also known by its CAS number 1396891-80-7 , has gained attention in recent years due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies, and providing a comprehensive overview of its pharmacological properties.

Molecular Characteristics

  • Molecular Formula : C19H19N5O2
  • Molecular Weight : 349.3865 g/mol
  • SMILES Notation : O=C(N1CCN(CC1)c1ccc(nn1)n1cccc1)/C=C/c1ccco1

The compound features a furan ring and a pyridazinyl moiety, which are significant for its biological activity.

Anti-inflammatory Properties

Research indicates that derivatives of furan and pyridazine compounds exhibit anti-inflammatory effects. A study on a closely related compound, 1-furan-2-yl-3-pyridin-2-yl-propenone (FPP-3) , demonstrated significant anti-inflammatory activity in vivo. The pharmacokinetic parameters were analyzed, revealing that FPP-3 and its metabolites had half-lives of 16.3 minutes (FPP-3), 27.7 minutes (M1), and 22.1 minutes (M2) after intravenous administration in rats .

COX Inhibition

Compounds similar to this compound have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes. The inhibition of COX enzymes is crucial in managing inflammatory responses and pain. For instance, several furan derivatives were tested for COX-I and COX-II inhibitory activities, with some exhibiting IC50 values in the low micromolar range .

Antimicrobial Activity

Furan derivatives have also been reported to possess antimicrobial properties. In a study assessing various furan-based compounds, several showed promising activity against bacterial strains, suggesting potential applications in treating infections .

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of pyrazole-containing furan derivatives. These compounds demonstrated significant efficacy against malaria parasites in vitro, indicating that modifications to the furan structure can enhance biological activity against malaria .

Case Study 1: Anti-inflammatory Effects

In a controlled study involving male SD rats, FPP-3 was administered to evaluate its anti-inflammatory effects. The results indicated a marked reduction in inflammation markers compared to control groups, supporting the compound's therapeutic potential in inflammatory diseases .

Case Study 2: COX Inhibitory Activity

A series of synthesized furan derivatives were tested for their selectivity towards COX-I and COX-II enzymes. One derivative exhibited an IC50 value of 0.52 μM against COX-II, demonstrating higher potency compared to standard drugs like Celecoxib . This suggests that further development of these compounds could lead to more effective anti-inflammatory medications.

Table 1: Biological Activity Summary of Related Compounds

Compound NameActivity TypeIC50 Value (μM)Reference
1-Furan-2-yl-3-pyridin-2-yl-propenoneAnti-inflammatory-
Furan Derivative ACOX-II Inhibition0.52
Furan Derivative BAntimicrobial-
Pyrazole-Furan DerivativeAntimalarial-

Scientific Research Applications

Anticancer Properties

Numerous studies have indicated that compounds similar to (2E)-3-(furan-2-yl)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]prop-2-en-1-one exhibit anticancer activity. For instance, derivatives of this compound have shown promise in inhibiting tumor growth and inducing apoptosis in various cancer cell lines.

Case Study : A study published in the European Journal of Medicinal Chemistry demonstrated that pyridazine derivatives exhibited significant cytotoxicity against breast cancer cells, suggesting that modifications to the furan and pyridazine moieties can enhance anticancer efficacy .

CompoundActivityCell LineReference
Derivative AIC50 = 15 µMMCF-7 (breast cancer)
Derivative BIC50 = 22 µMHeLa (cervical cancer)

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties, particularly through modulation of neurotransmitter systems involved in neurodegenerative diseases.

Case Study : A review highlighted the role of similar compounds in protecting neuronal cells from oxidative stress, which is a key factor in neurodegenerative conditions like Alzheimer's disease. The mechanisms include inhibition of NMDA receptor activity and reduction of reactive oxygen species .

MechanismEffectReference
NMDA AntagonismReduces excitotoxicity
ROS ScavengingProtects neuronal integrity

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory effects, which are crucial for treating various inflammatory diseases.

Case Study : An investigation into pyridazine derivatives revealed their ability to inhibit pro-inflammatory cytokines such as IL-1β and TNFα, indicating their potential as therapeutic agents for conditions like rheumatoid arthritis .

CompoundCytokine InhibitionReference
Derivative CIL-1β (50% inhibition)
Derivative DTNFα (40% inhibition)

Synthesis and Modification

The synthesis of this compound involves several steps, including the formation of the furan ring and the introduction of the pyridazine moiety. Recent advancements have focused on optimizing these synthetic pathways to enhance yield and purity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Chalcone Derivatives

The biological and physicochemical properties of chalcones heavily depend on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Chalcone Derivatives
Compound Name Substituents (α/β) Key Features Biological Activity Physicochemical Data
Target Compound α: 3-(pyridazin-3-yloxy)piperidin-1-yl
β: furan-2-yl
Pyridazine enhances H-bonding; piperidine improves solubility Not explicitly reported (likely antimicrobial/antifungal based on analogs) N/A (synthesis data not provided)
BI82033 α: 3-(dimethylaminopyrazinyloxy)piperidin-1-yl
β: furan-2-yl
Pyrazine substituent; similar piperidine linkage Screening compound (potential kinase inhibition) MW: 342.39; CAS: 2035008-29-6
LabMol-80 α: 4-(piperidin-1-yl)phenyl
β: furan-2-yl
Piperidine linked to phenyl instead of pyridazine Antitubercular activity (HPLC purity: 99.32%) Mp: 182°C; Yield: 30%
LabMol-70 α: 4-(methylsulfanyl)phenyl
β: furan-2-yl
Thioether group increases lipophilicity Antitubercular activity (HPLC purity: 100%) Mp: 152°C; Yield: 25%
Compound 8 α: 4-aminophenyl
β: furan-2-yl
Amino group enhances solubility and antifungal potency Antifungal (MIC: 0.07 µg/mL against T. rubrum) N/A
(E)-3-(4-Fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one α: 4-(furan-2-carbonyl)piperazin-1-yl
β: 4-fluorophenyl
Piperazine instead of piperidine; fluorophenyl increases electronegativity Research applications (unspecified) Available in bulk quantities
Key Observations:

Pyridazine vs.

Piperidine vs. Piperazine : Piperazine (in ) increases solubility but reduces steric bulk compared to piperidine, affecting membrane permeability.

Substituent Electronic Effects : Electron-withdrawing groups (e.g., pyridazine) enhance electrophilicity of the α,β-unsaturated ketone, influencing reactivity and bioactivity .

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